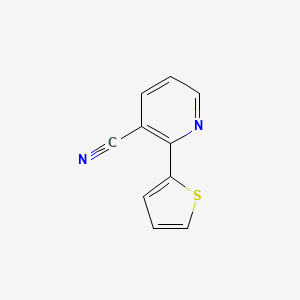

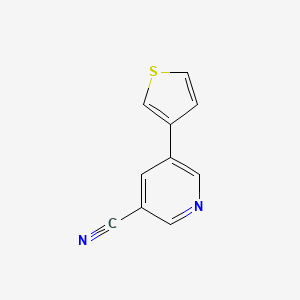

2-Thiophen-2-ylnicotinonitrile

説明

Synthesis Analysis

- Compound 4 subsequently reacts with primary amines, yielding the desired 2-Thiophen-2-ylnicotinonitrile (TYN) derivatives (compounds 5a–5g) as crystals .

Molecular Structure Analysis

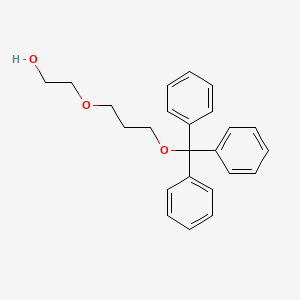

The molecular formula of 2-Thiophen-2-ylnicotinonitrile is C₁₀H₆N₂S , with a molecular weight of 186.24 g/mol . Its structure comprises a thiophene ring fused to a nicotinonitrile group.

Chemical Reactions Analysis

The compound’s reactivity includes transformations into 1H-pyrazolo[3,4-b]pyridines . These reactions expand its potential applications and diversify its chemical behavior .

科学的研究の応用

1. Fungicidal Activity

- Summary of Application: 2-Thiophen-2-ylnicotinonitrile derivatives have been designed and synthesized for use as fungicides. These compounds were created by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

- Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra. The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) were conducted in a greenhouse .

- Results or Outcomes: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L). The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

2. Anti-microbial, Antioxidant, Anticorrosion, and Anticancer Activity

- Summary of Application: Thiophene derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been synthesized and tested for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .

- Methods of Application: The synthesized compounds were evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species using tube dilution method, antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay, antioxidant activity by using DPPH method and anticorrosion activity by gravimetric method .

- Results or Outcomes: Compound S1 was the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi having MIC value 0.81 µM/ml. Compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml). The antioxidant screening results indicated that compound S4 and S6 exhibited excellent antioxidant activity with IC50 values 48.45 and 45.33 respectively. Anticorrosion screening results indicated that compound S7 showed more anticorrosion efficiency (97.90%) with low corrosion rate. Results of anticancer screening indicated that compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) at dose of 10−4 M .

3. Anti-Inflammatory and Anti-Psychotic Activity

- Summary of Application: Thiophene and its derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory and anti-psychotic .

4. Anti-Arrhythmic and Anti-Anxiety Activity

- Summary of Application: Thiophene derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been reported to possess anti-arrhythmic and anti-anxiety therapeutic properties .

5. Estrogen Receptor Modulating

- Summary of Application: Thiophene derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been reported to possess estrogen receptor modulating properties .

6. Anti-Mitotic

特性

IUPAC Name |

2-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLLQCWHNDWCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-ylnicotinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,3-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473543.png)

![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)

amine](/img/structure/B1473565.png)